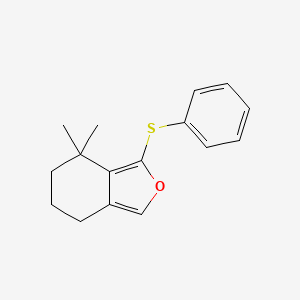
7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran is an organic compound with the molecular formula C16H18OS. This compound is characterized by a benzofuran ring system substituted with a phenylsulfanyl group and two methyl groups. The presence of the phenylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran exerts its effects involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The benzofuran ring system can interact with biological molecules, potentially affecting pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-1-(phenylsulfonyl)methylbicyclo[2.2.1]heptan-2-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
7,7-Dimethyl-1-(phenylsulfanyl)ethenylbicyclo[2.2.1]heptan-2-one: Contains an ethenyl group in place of the tetrahydrobenzofuran ring.
Uniqueness
The unique combination of the benzofuran ring and the phenylsulfanyl group in 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran imparts distinct chemical properties that are not found in the similar compounds listed above. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
89656-06-4 |
|---|---|
Molecular Formula |
C16H18OS |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
7,7-dimethyl-1-phenylsulfanyl-5,6-dihydro-4H-2-benzofuran |
InChI |
InChI=1S/C16H18OS/c1-16(2)10-6-7-12-11-17-15(14(12)16)18-13-8-4-3-5-9-13/h3-5,8-9,11H,6-7,10H2,1-2H3 |
InChI Key |
YHKAEPGTVSYEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=COC(=C21)SC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)

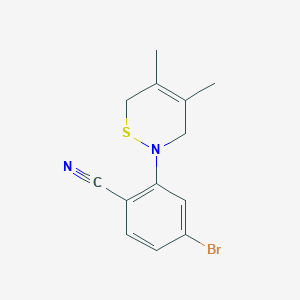
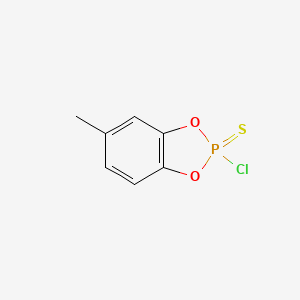
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)

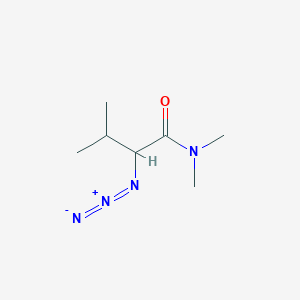

![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
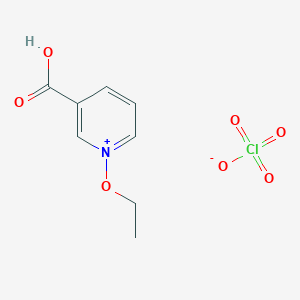
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
